molecular formula C7H7NO3 B065941 N-(2-oxopyran-3-yl)acetamide CAS No. 184041-45-0

N-(2-oxopyran-3-yl)acetamide

Cat. No.: B065941
CAS No.: 184041-45-0
M. Wt: 153.14 g/mol
InChI Key: YGZAHVVGRVBHSV-UHFFFAOYSA-N
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Description

N-(2-Oxopyran-3-yl)acetamide is an acetamide derivative featuring a pyran ring substituted with a ketone group at the 2-position and an acetamide moiety at the 3-position. The pyran scaffold (a six-membered oxygen-containing heterocycle) confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

CAS No.

184041-45-0

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

N-(2-oxopyran-3-yl)acetamide

InChI

InChI=1S/C7H7NO3/c1-5(9)8-6-3-2-4-11-7(6)10/h2-4H,1H3,(H,8,9)

InChI Key

YGZAHVVGRVBHSV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=COC1=O

Canonical SMILES

CC(=O)NC1=CC=COC1=O

Synonyms

Acetamide, N-(2-oxo-2H-pyran-3-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between N-(2-oxopyran-3-yl)acetamide and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Notable Features
This compound Pyran None (parent structure) C₇H₇NO₃ 153.13 Not available Simplest pyran-based acetamide
N-(6-Methyl-2-oxo-2H-1-benzopyran-3-yl)acetamide Benzopyran (coumarin) 6-Methyl C₁₂H₁₁NO₃ 217.22 33259-15-3 Enhanced lipophilicity due to methyl group
N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide Benzopyran (coumarin) 8-Nitro C₁₁H₈N₂O₅ 248.19 787-63-3 Nitro group increases reactivity and potential bioactivity
N-(3-Amino-6-methyl-2-oxo-2H-pyran-5-yl)acetamide Pyran 3-Amino, 6-methyl C₈H₁₀N₂O₃ 182.18 925933-06-8 Amino group enhances hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : Coumarin derivatives (e.g., 6-methyl or 8-nitro substituents) exhibit lower aqueous solubility compared to pyran-based acetamides due to their aromatic benzopyran core .
  • Stability: Nitro-substituted coumarins (e.g., 8-nitro derivative) may display photochemical instability, whereas methyl or amino groups in pyran derivatives enhance thermal stability .

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